Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate
Description
Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate is a synthetic organic compound featuring a substituted phenylamino group attached to a propanoate ester backbone. Its structure includes a 2-amino-5-chlorophenyl moiety, which introduces both amino (-NH₂) and chloro (-Cl) substituents.
Properties
IUPAC Name |
methyl 3-(2-amino-5-chloroanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-10(14)4-5-13-9-6-7(11)2-3-8(9)12/h2-3,6,13H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHXCFJKVRGMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate typically involves the reaction of 2-amino-5-chlorobenzene with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Methods
The synthesis of Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate typically involves the nucleophilic substitution reaction between 2-amino-5-chlorobenzene and methyl 3-bromopropanoate. This reaction is facilitated by a base such as sodium hydroxide under reflux conditions, ensuring complete conversion of reactants to the desired product.
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : The chlorophenyl group can be reduced to yield phenyl derivatives using reducing agents such as lithium aluminum hydride.
- Substitution : The amino group can participate in nucleophilic substitutions, allowing the formation of various derivatives depending on the nucleophile used.
Chemistry
In the realm of chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its versatility in chemical reactions makes it a valuable reagent for developing new compounds with specific properties.
Biology
The compound is being investigated for its biological activities , particularly in:
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Studies have shown that modifications of the compound can lead to potent inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy. For instance, certain analogs have demonstrated effective antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Industry
In industrial applications, this compound is utilized in producing agrochemicals and specialty chemicals. Its role as a building block in synthesizing various industrial chemicals highlights its economic significance.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Facilitates the creation of complex molecules |
| Biology | Antimicrobial and anticancer research | Potent HDAC inhibitors with significant antiproliferative activity |
| Industry | Production of agrochemicals | Valuable building block for specialty chemicals |
Case Studies
- Anticancer Research : A study explored the synthesis of various derivatives from this compound, demonstrating their effectiveness as HDAC inhibitors. The synthesized compounds showed promising results in inhibiting the proliferation of cancer cells, indicating potential for further development into therapeutic agents .
- Antimicrobial Activity : Another research effort focused on modifying the compound to enhance its antimicrobial properties. Results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting potential applications in antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate, it is essential to compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
In contrast, the 6-hydroxy-4-methoxybenzofuran moiety in 竹叶榕素 (Compound 1 from Ficus stenophylla) confers antioxidant properties due to phenolic -OH groups, which are absent in the target compound .
Reactivity: The nitro group in Ethyl 3-(4-nitrophenylamino)propanoate makes it highly reactive in reduction or substitution reactions, whereas the amino and chloro groups in the target compound may favor electrophilic aromatic substitution or coordination chemistry.
Biological Relevance: While 竹叶榕素 exhibits documented antioxidant activity in plant extracts , this compound’s bioactivity is less explored.
Research Findings and Data Gaps
- Synthetic Routes: The target compound is likely synthesized via nucleophilic aromatic substitution or condensation reactions between methyl acrylate derivatives and 2-amino-5-chloroaniline. No peer-reviewed protocols were identified, highlighting a need for methodological optimization.
- Stability : Chlorinated aromatic amines are prone to oxidation; stability studies under varying pH and temperature conditions are lacking.
- Biological Studies: Limited data exist on cytotoxicity, enzymatic inhibition, or antimicrobial activity. Comparative studies with 竹叶榕素 could clarify the role of halogenation vs. hydroxylation in bioactivity .
Biological Activity
Methyl 3-[(2-amino-5-chlorophenyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a chlorinated phenyl group and an amino group, contributing to its biological activity. The synthesis typically involves the reaction of 2-amino-5-chlorophenylamine with methyl acrylate or related derivatives under controlled conditions.
Synthetic Route Example:
- Starting Materials : 2-amino-5-chlorophenylamine, methyl acrylate.
- Reaction Conditions : Utilize solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
- Yield : The reaction can yield the desired ester with varying efficiency based on reaction parameters.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a series of related compounds were tested against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7a | HCT-116 | 0.12 | HDAC inhibition |
| 7g | HCT-116 | 0.15 | Apoptosis induction |
| Control | Doxorubicin | 2.29 | DNA intercalation |
The above table summarizes the inhibitory concentration (IC50) values for selected compounds derived from this compound, demonstrating their potential as effective anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Histone Deacetylase Inhibition (HDACi) : Compounds derived from it have shown to inhibit HDAC enzymes, leading to increased acetylation of histones and altered gene expression associated with apoptosis in cancer cells .
- Induction of Apoptosis : Certain derivatives have been reported to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential .
Case Studies
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.12 to 0.81 µM against HCT-116 cells, suggesting a strong potential for development as an anticancer drug .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression, further supporting their role as potential therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
